Regulatory Identity: The Definitive Role as Tivozanib Impurity 5
This compound is explicitly defined as 'Tivozanib Impurity 5'. Its procurement as a certified reference standard is a non-negotiable requirement for Abbreviated New Drug Application (ANDA) submissions and quality control (QC) of Tivozanib [1]. A generic acetophenone or a different isomer lacks this specific regulatory linkage and would fail to meet the validation criteria set by pharmacopeial standards (USP or EP) [2]. The value is not in an abstract property, but in its codified identity within a defined analytical method.
| Evidence Dimension | Regulatory Identity |
|---|---|
| Target Compound Data | Designated as Tivozanib Impurity 5 |
| Comparator Or Baseline | Other acetophenones (e.g., 3,4-dimethoxyacetophenone, 2-amino-4,5-dimethoxyacetophenone) |
| Quantified Difference | Not a designated Tivozanib impurity |
| Conditions | Regulatory guidelines for ANDA submissions |
Why This Matters
This directly impacts procurement decisions for analytical labs supporting generic drug development, where the wrong compound leads to failed method validation and regulatory rejection.
- [1] ChemWhat. Tivozanib Impurity 5 CAS#: 134611-49-7. Retrieved from https://www.chemwhat.com/Tivozanib-Impurity-5-CAS-134611-49-7/. View Source
- [2] SynZeal. Tivozanib Impurity 5 | 134611-49-7. Retrieved from https://www.synzeal.com/en/tivozanib-impurity-5. View Source
